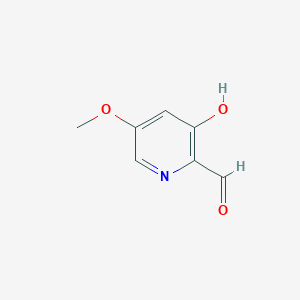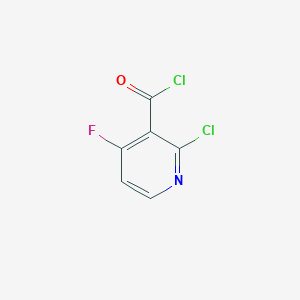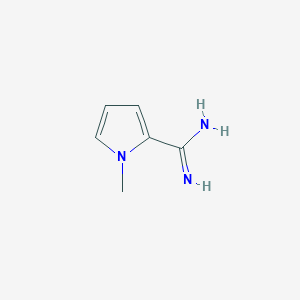
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide typically involves the reaction of ethyl (E)-hex-4-enoate with 3-phenylpropan-1-amine. The reaction is carried out under anhydrous conditions using dry dichloromethane (DCM) as the solvent. The mixture is cooled to 0°C in an ice bath, and the carboxylic acid is added, followed by the amine. The reaction is allowed to proceed overnight at room temperature. The product is then purified by silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N,N-Dimethyl-4-hexenamide: Another enamide with similar structural features.
(E)-N-(3-phenylpropyl)hex-4-enamide: A related compound with a different substituent on the amide nitrogen.
Uniqueness
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and chemical transformations .
Propiedades
Fórmula molecular |
C21H27NOSi |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
(E)-N,N-diphenyl-3-trimethylsilylhex-4-enamide |
InChI |
InChI=1S/C21H27NOSi/c1-5-12-20(24(2,3)4)17-21(23)22(18-13-8-6-9-14-18)19-15-10-7-11-16-19/h5-16,20H,17H2,1-4H3/b12-5+ |
Clave InChI |
WHIXCQJDOCXHHP-LFYBBSHMSA-N |
SMILES isomérico |
C/C=C/C(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
SMILES canónico |
CC=CC(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)




![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione](/img/structure/B13125928.png)


![1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione](/img/structure/B13125951.png)


![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)
![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)
